Methyl 3-(pyridazin-4-YL)prop-2-ynoate
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Overview
Description
Methyl 3-(pyridazin-4-YL)prop-2-ynoate is an organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridazin-4-YL)prop-2-ynoate typically involves the reaction of pyridazine derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 3-(pyridazin-4-YL)prop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridazin-4-YL)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar structure but without the propargyl and ester groups.
Pyridazinone: A derivative with a keto group at position 3, known for its diverse pharmacological activities.
Pyridazine-based drugs: Compounds like Zardaverine and Emorfazone, which have similar core structures but different functional groups.
Uniqueness: Methyl 3-(pyridazin-4-YL)prop-2-ynoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propargyl and ester groups allows for unique interactions with biological targets and enables the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl 3-pyridazin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-5-9-10-6-7/h4-6H,1H3 |
InChI Key |
PNCBEYLYCRHRRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CN=NC=C1 |
Origin of Product |
United States |
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